molecular formula C15H12ClFN6O B2428258 1-(3-chloro-4-fluorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea CAS No. 1396628-70-8

1-(3-chloro-4-fluorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea

Cat. No.: B2428258
CAS No.: 1396628-70-8
M. Wt: 346.75
InChI Key: RNVMTRNZPPPVTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chloro-4-fluorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-fluorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea typically involves the following steps:

    Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine under controlled conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-fluorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the phenyl and pyrimidinyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: For studying interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on its specific biological activity, which could include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea
  • 1-(4-fluorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea

Uniqueness

1-(3-chloro-4-fluorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN6O/c1-9-18-4-5-23(9)14-19-7-11(8-20-14)22-15(24)21-10-2-3-13(17)12(16)6-10/h2-8H,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVMTRNZPPPVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.